molecular formula C20H21N3O B162746 [1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone CAS No. 451496-96-1

[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone

Cat. No. B162746
M. Wt: 319.4 g/mol
InChI Key: YQNOQZALLOQMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of acid hydrazides with aromatic aldehydes under slightly acidic conditions to get the substituted hydrazone derivatives. These are then cyclized in the presence of bromine, acetic acid, and sodium acetate to get the desired product .


Molecular Structure Analysis

The molecular formula of MBPM is C20H21N3O, and it has a molecular weight of 319.4 g/mol. It contains a benzimidazole moiety, which is a bicyclic structure composed of a benzene ring and an imidazole ring .

Scientific Research Applications

Synthesis and Characterization

  • A study by Anand and Muthusamy (2018) discusses the synthesis of benzimidazole monomers and their conversion into oligomers. These oligomers were investigated for their optical, electrical, electrochemical, and thermal properties, highlighting their potential in various scientific applications, such as materials science (Anand & Muthusamy, 2018).

Structural Exploration and Activity Studies

  • Prasad et al. (2018) synthesized a compound from the benzimidazole group and evaluated it for antiproliferative activity. The compound's structure was confirmed using various spectroscopic techniques, showing the significance of structural analysis in understanding the biological activity of such compounds (Prasad et al., 2018).

Application in Luminescent Materials

  • Volpi et al. (2017) synthesized a series of diarylated imidazo[1,5-a]pyridine derivatives, characterized by their remarkable Stokes' shift and tunable quantum yields. This study underlines the potential of such compounds in creating luminescent materials for various applications (Volpi et al., 2017).

Receptor Interaction Studies

  • Shim et al. (2002) investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, emphasizing the compound's relevance in receptor binding studies and drug design (Shim et al., 2002).

Ligand Synthesis for Metal Complexes

  • Batten et al. (2006) discussed the synthesis of molybdenum(0) complexes with ligands similar to benzimidazole derivatives. This research opens up avenues in coordination chemistry and materials science (Batten et al., 2006).

Antimicrobial Activity Studies

  • Patel et al. (2011) synthesized new compounds involving benzimidazole and evaluated their antimicrobial activity. This study highlights the compound's potential in developing new antimicrobial agents (Patel et al., 2011).

Crystal Structure and Side Product Analysis

  • Eckhardt et al. (2020) reported on the crystal and molecular structure of a benzimidazole derivative as a side product in drug synthesis, showcasing its importance in pharmaceutical manufacturing processes (Eckhardt et al., 2020).

properties

IUPAC Name

[1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-6-5-7-17(12-15)23-14-21-18-13-16(8-9-19(18)23)20(24)22-10-3-2-4-11-22/h5-9,12-14H,2-4,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNOQZALLOQMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone
Reactant of Route 3
Reactant of Route 3
[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone
Reactant of Route 4
Reactant of Route 4
[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone
Reactant of Route 5
Reactant of Route 5
[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.